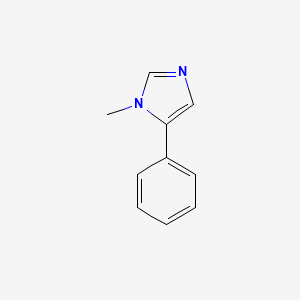

1-Methyl-5-phenyl-1H-imidazole

Description

Significance of the Imidazole (B134444) Heterocycle in Chemical and Biological Sciences

The imidazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of biologically crucial molecules and its versatility as a synthetic scaffold. scispace.comnih.govbiomedpharmajournal.org

Natural Occurrence and Biological Roles: The imidazole motif is a fundamental component of several vital natural products. scispace.combiomedpharmajournal.org It forms the side chain of the amino acid histidine, which plays a critical role in the catalytic function of many enzymes. guidechem.com This function is tied to the ability of the imidazole nitrogen to act as a proton donor or acceptor, facilitating biochemical reactions. guidechem.com The imidazole ring is also a core component of purines, which are essential building blocks of nucleic acids like DNA and RNA. scispace.comnih.gov Other significant biological molecules containing this ring include histamine, a key mediator of immune responses, and the vitamin biotin. biomedpharmajournal.org

Properties and Applications in Medicinal Chemistry: The imidazole ring possesses unique physicochemical properties that make it a "privileged structure" in drug discovery. nih.gov It is a five-membered planar ring that is aromatic and highly polar. scispace.comnih.gov Its amphoteric nature means it can act as both a weak acid and a weak base, which can be advantageous for optimizing the solubility and bioavailability of drug candidates. scispace.com

Due to these favorable characteristics, imidazole derivatives have been developed into a broad spectrum of therapeutic agents. The imidazole nucleus is found in drugs with a wide range of pharmacological activities, including:

Antifungal Agents: A major class of antifungal drugs, the "azoles," are based on the imidazole scaffold. nih.gov

Antibacterial and Antiparasitic Agents: Compounds like metronidazole (B1676534) are crucial antibacterial and antiprotozoal drugs. guidechem.com

Anticancer Agents: Numerous studies have explored imidazole derivatives for their potential as antitumor and cytotoxic agents. biomedpharmajournal.orgnih.gov

Other Therapeutic Areas: The imidazole scaffold is also found in drugs used as anti-inflammatory, antihypertensive, antiviral, and antidepressant agents. nih.govnih.gov

The versatility of the imidazole ring allows it to interact with various biological receptors and enzymes through different types of bonding, making it an attractive core for designing new bioactive molecules. guidechem.com

Overview of Research Focus Areas for 1-Methyl-5-phenyl-1H-imidazole

While extensive research exists on the broader imidazole class, studies focusing specifically on this compound are more specialized. The available information suggests its primary role is as a synthetic intermediate or a structural motif for the development of more complex molecules with potential biological activities.

Use as a Synthetic Building Block: The structure of this compound, with its defined substitution pattern, makes it a valuable starting material or intermediate in organic synthesis. nih.gov General synthetic strategies for N-alkylation of phenyl-imidazoles have been described, which are relevant to the synthesis of this compound and its derivatives. nih.gov Research in this area often involves multi-component reactions to build more complex, substituted imidazoles, which are then screened for various biological activities. researchgate.net For instance, synthetic methods exist for creating a wide variety of trisubstituted and tetrasubstituted imidazoles from simpler precursors. nih.govrsc.org

Enzyme Inhibition Studies: The phenyl-imidazole core is a recognized pharmacophore for targeting specific enzymes. A study on a closely related derivative, 1-(β-D-glucopyranosylmethyl)-5-phenyl-1H-imidazole, investigated its potential as an enzyme inhibitor. researchgate.net The compound was found to exhibit weak inhibition of rabbit muscle glycogen (B147801) phosphorylase b, highlighting that even minor structural modifications on the 5-phenyl-1H-imidazole scaffold can lead to interactions with biological targets. researchgate.net In a different study, a more complex molecule containing a 2-phenyl-1H-imidazol-5-yl core was identified as a potent inactivator of the human cytochrome P450 2D6 enzyme, a key player in drug metabolism. nih.gov The research indicated that the phenyl group on the imidazole ring was a primary site of oxidation, leading to the enzyme's inactivation. nih.gov This suggests that the phenyl-imidazole structure can be a substrate and modulator for metabolic enzymes, a key area of investigation in drug development.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-8-11-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXRUTOEIGCNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395854 | |

| Record name | 1-Methyl-5-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2154-38-3 | |

| Record name | 1-Methyl-5-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 5 Phenyl 1h Imidazole and Its Derivatives

De Novo Imidazole (B134444) Ring Synthesis Approaches Relevant to 1-Methyl-5-phenyl-1H-imidazole

De novo synthesis refers to the construction of the imidazole core from acyclic precursors. These methods are fundamental for creating the 1,5-disubstituted pattern of the target molecule.

Reactions Involving α-Bromo-ketones and Formamide (B127407)

A classic and widely utilized method for synthesizing the imidazole ring involves the condensation of an α-haloketone with formamide. nih.gov For the synthesis of a 5-phenyl-substituted imidazole, the typical starting material is an α-bromo-ketone such as 2-bromo-1-phenylethanone. The reaction proceeds through the initial formation of an α-aminoketone, which then reacts with a second equivalent of formamide to cyclize and dehydrate, yielding the imidazole ring. nih.gov

This approach initially produces 4(5)-phenyl-1H-imidazole, which exists as a mixture of tautomers. To obtain the target compound, a subsequent N-alkylation step is required. Deprotonation of the imidazole nitrogen with a base like sodium hydride, followed by the addition of an alkylating agent such as methyl iodide, introduces the methyl group at the N-1 position. The condensation of α-bromoketones with formamidine (B1211174) acetate (B1210297) in liquid ammonia (B1221849) has also been proven to be an effective method for producing such imidazole derivatives. mdpi.com

Table 1: Representative Conditions for Imidazole Synthesis from α-Haloketones

| Reactants | Reagents & Conditions | Product Type | Yield | Reference |

| 2-bromo-(3-fluorophenyl)ethanone, Formamide | General procedure | 4-(3-Fluorophenyl)-1H-imidazole | 52% | nih.gov |

| 2-bromo-1-(thiophen-2-yl)ethanone, Formamide | General procedure | 4-(thiophen-2-yl)-1H-imidazole | 60% | nih.gov |

| α-bromoketone, Formamidine acetate | Liquid ammonia, 70°C, 20h | Substituted imidazoles | 37-69% | mdpi.com |

Preparation via Diazonium Salt Reactions

Diazonium salts serve as versatile intermediates in heterocyclic synthesis. For the preparation of this compound, one could theoretically start with a 5-amino-1-methyl-1H-imidazole precursor. Diazotization of this amine with reagents like sodium nitrite (B80452) in a strong acid (e.g., tetrafluoroboric acid) would generate the corresponding 1-methyl-1H-imidazolyl-5-diazonium salt. researchgate.net

Conjugate Addition-Cyclization Strategies

Multi-component reactions involving conjugate addition and subsequent cyclization offer an efficient pathway to highly substituted imidazoles. A prominent example is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction involves the base-catalyzed cycloaddition of TosMIC to an aldimine. To generate a 1,5-disubstituted imidazole like the target compound, an imine formed from an appropriate aldehyde and a primary amine (methylamine) would react with a phenyl-substituted TosMIC derivative. This approach assembles the imidazole ring in a regioselective manner. organic-chemistry.org

Another strategy involves the use of 3-bromo-2-isocyanoacrylates (BICA), which undergo an addition-cyclization cascade with amines to yield 1,5-disubstituted imidazole-4-carboxylates. acs.org Furthermore, rhodium(II)-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones can form the imidazole ring through a process involving intramolecular 1,4-conjugate addition. preprints.org

Advanced Synthetic Techniques for Substituted Imidazoles

Beyond building the ring from scratch, advanced methods focus on achieving specific substitution patterns (regiocontrol) or functionalizing a pre-formed imidazole ring.

Regiocontrolled Synthesis Protocols

Achieving specific regiochemistry is a critical challenge in imidazole synthesis. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications. rsc.orgrsc.org For 1,5-disubstituted imidazoles, methods must selectively form bonds at these positions, avoiding the creation of other isomers like the 1,4-disubstituted product.

Several strategies offer high regiocontrol:

[3+2] Cycloaddition Reactions: The reaction between the anion of a methylene (B1212753) isocyanide and a ketenimine can lead to 1,4,5-trisubstituted imidazoles. rsc.org

Directed Synthesis: The presence of certain functional groups on the precursors can direct the cyclization to yield a specific regioisomer. For instance, the reaction of diaminomaleonitrile (B72808) (DAMN)-based 2-hydroxybenzylidene imines with aromatic aldehydes affords 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides with high regioselectivity, where the 2-hydroxyaryl group plays a key role in guiding the reaction mechanism. nih.gov

Stepwise Synthesis: A non-convergent but highly controlled route involves building the imidazole with a placeholder group at the desired position, which is later converted to the final substituent.

Metal-Catalyzed Cross-Coupling Reactions and Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing heterocyclic rings. eie.gr To synthesize this compound, a common strategy involves starting with a halogenated imidazole precursor, such as 5-bromo-1-methyl-1H-imidazole, and coupling it with a phenyl group donor.

The Suzuki-Miyaura cross-coupling is a frequently used method, reacting the bromo-imidazole with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base. nih.govunipi.it This approach is highly efficient and tolerates a wide variety of functional groups. Other palladium-catalyzed reactions, such as the Stille, Heck, or direct C-H arylation, also provide pathways to introduce the phenyl substituent onto the imidazole core. unipi.itresearchgate.net These methods are central to modern synthetic chemistry for creating carbon-carbon bonds with high precision.

Table 2: Examples of Metal-Catalyzed Functionalization of Heterocycles

| Substrate | Coupling Partner | Catalyst/Reagents | Reaction Type | Product Type | Reference |

| Thioether substituted phenyl derivative precursor | Aryl boronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Suzuki Coupling | Thioether substituted phenyl derivatives | nih.gov |

| Substituted 1H-indazole | Arenes/Heteroarenes | Pd(OAc)₂, phenanthroline, Ag₂CO₃ | Oxidative Arylation | C7-arylated 1H-indazoles | researchgate.net |

| 1-iodo-substituted imidazo[1,5-a]pyridine | Arylmagnesium bromide | Ni(dppp)Cl₂ | Kumada-Tamao-Corriu (KTC) Coupling | Cross-coupled imidazo[1,5-a]pyridine | beilstein-journals.org |

| 5-bromo-1-methyl-4-nitro-1H-imidazole | 1,3,4-thiadiazole-2-thiols | KOH, EtOH, reflux | Nucleophilic Aromatic Substitution | Thioether-linked imidazole hybrids | nih.gov |

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic protocols that combine three or more starting materials in a single step, offering advantages such as reduced reaction times, lower costs, and high yields. tandfonline.com The synthesis of tetrasubstituted imidazoles, including derivatives of this compound, has been successfully achieved through four-component condensation reactions. These reactions typically involve a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. tandfonline.com

Various catalysts have been employed to facilitate these reactions, including:

Heteropolyacids tandfonline.com

BF₃·SiO₂ tandfonline.com

Silica gel/NaHSO₄ tandfonline.com

HClO₄–SiO₂ tandfonline.com

Ionic liquids tandfonline.com

L-proline tandfonline.com

ZrCl₄ tandfonline.com

InCl₃·3H₂O tandfonline.com

K₅CoW₁₂O₄₀·3H₂O tandfonline.com

Molecular iodine tandfonline.com

Silica sulfuric acid tandfonline.com

NiCl₂·6H₂O/Al₂O₃ tandfonline.com

Yb(OTf)₃ tandfonline.com

Selectfluor tandfonline.com

H₂SO₄·SiO₂ tandfonline.com

Ceric ammonium nitrate (B79036) (CAN) tandfonline.com

One specific example is the four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate using sulfated yttria as a catalyst in ethanol. tandfonline.com This method has proven to be a simple, versatile, and efficient route to 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com Another approach involves a three-component reaction between 1-substituted imidazoles, aldehydes, and electron-deficient acetylenes, which proceeds under mild conditions without a catalyst or solvent to produce C2-functionalized imidazoles. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comderpharmachemica.com This technology has been successfully applied to the synthesis of various imidazole derivatives.

For instance, the synthesis of 1-(2,5-dihydro-2-methyl-5-phenyl-1-(1,4,5-triphenyl-1H-imidazol-2-yl)-1H-pyrrol-3-yl)ethanone derivatives was achieved through a Hantzsch pyrrole (B145914) synthesis using a 1,3-dicarbonyl compound, α-halo ketones, and amines under microwave irradiation with bismuth nitrate as a catalyst. derpharmachemica.com This method significantly reduced the reaction time from hours to minutes. derpharmachemica.com

Another example is the microwave-assisted, copper(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles from a phenyl azide, propargyloxybenzaldehyde, and a 1,2-diaminobenzene. beilstein-journals.org Microwave irradiation has also been used for the synthesis of benzimidazole (B57391) derivatives, where the reaction of iminoester hydrochlorides with 4,5-dichloro-1,2-phenylenediamine proceeds with good yields in short reaction times. tandfonline.com

Furthermore, a one-pot synthesis of imidazole-4-carboxylates has been developed using microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov

Derivatization Strategies on the this compound Core

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of various functional groups at different positions of the molecule.

N-Alkylation and N-Substitution Reactions

N-alkylation of the imidazole ring is a common derivatization strategy. For 4-phenyl-imidazoles, N-1 alkylated derivatives can be synthesized by deprotonation with sodium hydride followed by treatment with an alkyl halide. nih.gov A general procedure for the N-alkylation of 2-styrylbenzimidazoles involves using alkylating agents like dimethyl sulfate, diethyl sulfate, or benzyl (B1604629) chloride in the presence of potassium carbonate and a phase-transfer catalyst under solvent-free conditions. asianpubs.org

The regioselective introduction of N-alkyl groups can be achieved through the use of a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group. This strategy allows for the selective N-alkylation of complex imidazoles. nih.gov

Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic substitution reactions. researchgate.net The specific position of substitution is influenced by the electronic properties of the imidazole ring and any existing substituents on the phenyl ring. For example, in related phenylimidazole compounds, the phenyl group can be subjected to electrophilic aromatic substitution, enhancing the compound's structural diversity. smolecule.com

A Suzuki coupling reaction between a boronic acid derivative and a suitable imidazole precursor can also be employed to introduce substituted phenyl groups. google.com

Functionalization of the Imidazole Ring (e.g., Azo, Thiourea, Acetamide)

The imidazole ring itself is amenable to various functionalization reactions, leading to a wide array of derivatives with potentially interesting properties.

Azo Derivatives: Azo compounds containing an imidazole moiety can be synthesized through coupling reactions. For example, a novel azo ligand, 2-[2-(5-chloro carboxy phenyl) azo] 1-methyl imidazole, was prepared by reacting a diazonium salt solution of 2-amino-4-chloro benzoic acid with 1-methyl imidazole. researchgate.net Another method involves the coupling reaction between 4,5-bis(4-methoxyphenyl)imidazole and the diazonium salt of 4-aminobenzoic acid in an alkaline medium. researchgate.net

Thiourea Derivatives: A series of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives have been synthesized by reacting substituted phenacyl bromides with potassium thiocyanate, followed by treatment with aryl thiosemicarbazides. connectjournals.comderpharmachemica.com These reactions are typically carried out in glacial acetic acid. connectjournals.comderpharmachemica.com Thiourea derivatives can also be synthesized by reacting phenyl acetyl isothiocyanate with ethyl glycinate, which cyclizes to form a 2-thioxoimidazolidin-4-one intermediate. nih.gov

Structural Elucidation and Characterization Techniques in Research

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone of chemical analysis, providing deep insights into the molecular structure of compounds like 1-Methyl-5-phenyl-1H-imidazole. By interacting with electromagnetic radiation, molecules reveal unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 5-Bromo-1-methyl-2-phenyl-1H-imidazole, the methyl group protons on the imidazole (B134444) ring show a characteristic singlet signal around δ 2.64 ppm. The aromatic protons of the phenyl group typically appear as a multiplet in the region of δ 7.45–8.35 ppm. For this compound, the proton on the imidazole ring (H4) is observed as a singlet at δ 7.52 ppm, while the methyl protons (N-CH₃) resonate as a singlet at δ 3.21 ppm. The phenyl protons exhibit multiplets between δ 7.31 and δ 7.58 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, 5-bromo-1-methyl-2-phenyl-1H-imidazole, the methyl carbon appears at approximately 33.9 ppm, and the brominated carbon (C5) is found at 121.7 ppm. In a phenanthroimidazole derivative, the methyl carbon of a methoxy (B1213986) group was observed at 56.0 ppm. rsc.org The characteristic signals for the carbonyl and methyl groups in 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one were found at 168.4 and 35.4 ppm, respectively. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Imidazole H4 | 7.52 (s) | - |

| Phenyl H | 7.31-7.58 (m) | - |

| N-CH₃ | 3.21 (s) | 33.9 |

| Imidazole C2 | - | 153.65 rsc.org |

| Imidazole C4 | - | 122.65 rsc.org |

| Imidazole C5 | - | 136.46 rsc.org |

| Phenyl C | - | 128.57-130.09 rsc.org |

Note: Data for similar and related compounds are included for comparative purposes. "s" denotes a singlet and "m" denotes a multiplet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In imidazole derivatives, the C=N stretching vibration of the imidazole ring is typically observed around 1617 cm⁻¹. Aromatic C-H stretching vibrations appear in the region of 3050–3100 cm⁻¹. For a related compound, 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid, the phenyl group shows aromatic C-H stretching at 3000-3100 cm⁻¹ and C-C stretching between 1450-1600 cm⁻¹. The methyl group exhibits aliphatic C-H stretching at 2850-2950 cm⁻¹ and bending vibrations around 1375 cm⁻¹.

Table 2: Key IR Absorption Bands for Imidazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050–3100 |

| Imidazole C=N | Stretching | ~1617 |

| Phenyl C=C | Stretching | 1450-1600 |

| Aliphatic C-H (Methyl) | Stretching | 2850-2950 |

| Aliphatic C-H (Methyl) | Bending | ~1375 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imidazole derivatives exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions, indicating a high degree of conjugation. grafiati.com The specific wavelengths of these absorptions can be influenced by the solvent and the substituents on the imidazole ring. For instance, in a study of azo imidazole complexes, UV-Vis spectroscopy was used to characterize the electronic properties of the synthesized compounds. grafiati.com Another study on a novel imidazole derivative also utilized UV-Vis analysis to confirm the presence of π→π* and n→π* transitions. grafiati.com

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. In the analysis of a bromo-methyl-phenyl imidazole derivative, a molecular ion peak was observed, confirming its molecular weight. For 2-[(1-Methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid, the molecular formula was determined to be C₁₂H₁₂N₂O₂S with a molecular weight of approximately 240.30 g/mol . Electrospray ionization (ESI-MS) of 5-bromo-1-methyl-2-phenyl-1H-imidazole showed a molecular ion peak at m/z 237.10 [M+H]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography for Molecular Structure Confirmation

For instance, the crystal structure of a related compound, 5-methyl-4-phenyl-1H-imidazole, was determined to have a P b c a space group with specific unit cell dimensions. nih.gov In another study, the crystal structure of a new heterocycle containing imidazole and 1,3,4-oxadiazole (B1194373) moieties was established using single-crystal X-ray diffraction, revealing a monoclinic system with a P2/c space group. mdpi.com The analysis of two novel 1,2,4,5-tetrasubstituted imidazole derivatives showed that they crystallized in monoclinic and triclinic space groups, respectively, and their crystal packing was stabilized by intermolecular C-H…F interactions. sapub.org

Table 3: Crystallographic Data for a Related Imidazole Derivative

| Parameter | Value |

|---|---|

| Space Group | P b c a nih.gov |

| a | 9.612 Å nih.gov |

| b | 7.441 Å nih.gov |

| c | 24.001 Å nih.gov |

| α | 90 ° nih.gov |

| β | 90 ° nih.gov |

| γ | 90 ° nih.gov |

Data for 5-methyl-4-phenyl-1H-imidazole.

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy, which includes both IR and Raman spectroscopy, offers a comprehensive analysis of the molecular vibrations of a compound. In a study on a phenanthroimidazole derivative, IR spectroscopy was used alongside NMR to characterize the synthesized compounds. rsc.org Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which are then compared with experimental data to make accurate assignments of the observed vibrational modes. mdpi.com For example, the vibrational analysis of 5-chloro-1-methyl-4-nitro-1H-imidazole involved both experimental IR and Raman spectroscopy, with assignments supported by DFT calculations. researchgate.net This combined approach provides a detailed understanding of the molecule's vibrational properties and helps to confirm its structural features. mdpi.com

Reactivity and Reaction Mechanisms of 1 Methyl 5 Phenyl 1h Imidazole Analogs

Electrophilic Substitution Reactions on Imidazole (B134444) Ring Systems

The imidazole ring is an electron-rich heterocyclic system, making it prone to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. In analogs of 1-methyl-5-phenyl-1H-imidazole, electrophilic attack can occur on both the imidazole and the phenyl rings, depending on the reaction conditions and the nature of the electrophile. researchgate.net

Nitration: The nitration of imidazole derivatives is a common electrophilic substitution reaction. For instance, 1-methyl-5-nitro-1H-imidazole can be synthesized by the nitration of 1-methylimidazole (B24206). researchgate.net This reaction typically employs a mixture of nitric acid and sulfuric acid. Similarly, 2-phenyl-4-nitroimidazole can be methylated to yield 1-methyl-2-phenyl-5-nitroimidazole. google.com The introduction of a nitro group can also be achieved through electrophilic nitration using concentrated nitric acid and sulfuric acid on a 2-(4-Iodophenyl)-1-methyl-1H-benzo[d]imidazole precursor. smolecule.com

Bromination: Bromination of 1-methylimidazole derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine. For example, direct bromination of 1-methylimidazole with molecular bromine in a suitable solvent like glacial acetic acid or dichloromethane (B109758) can lead to substitution at the 5-position. smolecule.com The methyl group at the N-1 position directs the incoming electrophile to this position. smolecule.com In the case of 1-methyl-5-nitro-1H-imidazole, bromination can occur at the 4-position using bromine in dichloromethane.

Other Electrophilic Substitutions: Other electrophilic substitution reactions such as sulfonation, hydroxymethylation, formylation, and acylation have also been investigated on related imidazole systems. researchgate.netresearchgate.net For example, 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles undergo acylation, bromination, nitration, sulfonation, and hydroxymethylation. researchgate.net

Table 1: Electrophilic Substitution Reactions on Imidazole Analogs

| Starting Material | Reagent(s) | Product | Reference(s) |

| 1-Methylimidazole | Nitric Acid, Sulfuric Acid | 1-Methyl-5-nitro-1H-imidazole | researchgate.net |

| 2-Phenyl-4-nitroimidazole | Methyl Sulfate | 1-Methyl-2-phenyl-5-nitroimidazole | google.com |

| 1-Methylimidazole | Molecular Bromine | 5-Bromo-1-methylimidazole | smolecule.com |

| 1-Methyl-5-nitro-1H-imidazole | Bromine | 4-Bromo-1-methyl-5-nitro-1H-imidazole |

Nucleophilic Attack Pathways

The imidazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. However, the nitrogen atoms of the imidazole ring can act as nucleophiles. evitachem.com

N-Alkylation: The nitrogen atoms in the imidazole ring can readily participate in nucleophilic substitution reactions with alkylating agents. evitachem.com For example, N-alkylation of 1H-imidazole and 1H-benzimidazole with various benzyl (B1604629) chlorides has been reported. bohrium.com The regioselectivity of N-alkylation can be controlled. For instance, protection of the N-1 position of an imidazole with an acrylonitrile (B1666552) group allows for subsequent alkylation at the N-3 position. nih.gov This strategy has been used in the synthesis of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives. acs.org

Substitution on Halogenated Imidazoles: Halogen atoms on the imidazole ring can be displaced by nucleophiles. For instance, the bromine atom at the 5-position of 5-bromo-1-methyl-2-phenyl-1H-imidazole can be substituted by other functional groups. Similarly, in 4-bromo-1-methyl-5-nitro-1H-imidazole, the bromine atom can undergo nucleophilic substitution. evitachem.com

Table 2: Nucleophilic Attack Reactions on Imidazole Analogs

| Starting Material | Reagent(s) | Reaction Type | Product | Reference(s) |

| 1H-Imidazole | 4-n-Octyloxybenzylchloride | N-Alkylation | 1-(4-n-Octyloxybenzyl)-1H-imidazole | bohrium.com |

| 5-Bromo-1-methyl-2-phenyl-1H-imidazole | Nucleophile | Nucleophilic Substitution | 5-Substituted-1-methyl-2-phenyl-1H-imidazole | |

| 4-Bromo-1-methyl-5-nitro-1H-imidazole | Nucleophile | Nucleophilic Substitution | 4-Substituted-1-methyl-5-nitro-1H-imidazole | evitachem.com |

Coordination Chemistry and Metal Complex Formation

Imidazole derivatives, including analogs of this compound, are excellent ligands for a variety of metal ions due to the presence of the pyridine-type nitrogen atom (N-3) which can readily coordinate to metals.

These compounds can form stable complexes with transition metals such as palladium, copper, and ruthenium. researchgate.netevitachem.comevitachem.com For example, palladium complexes of N-heterocyclic carbene (NHC) ligands derived from imidazoles have been used as effective catalysts in direct arylation reactions. researchgate.net Copper(II) complexes of imidazole derivatives have been synthesized and studied for their biological activities. evitachem.com Ruthenium nitrosyl complexes incorporating N,N′-(1,2-phenylene)bis(1-methyl-1H-imidazole-2-carboxamide) have been investigated for light-activated therapies. evitachem.com

The coordination of the imidazole ligand to a metal center can influence the electronic properties and reactivity of both the ligand and the metal. This has led to the development of imidazole-based catalysts for a range of organic transformations.

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of reactions involving imidazole derivatives is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Reaction of Hydrazine (B178648) Derivatives with Ethyl Acetoacetate (B1235776): The synthesis of pyrazolone (B3327878) derivatives, which share some structural similarities with imidazoles, has been mechanistically studied. For example, the reaction of methyl hydrazine with ethyl acetoacetate to form 1,3-dimethyl-5-pyrazolone (B118827) is proposed to proceed through an intramolecular cyclization with the liberation of water. ias.ac.in A similar mechanism is suggested for the reaction of phenyl hydrazine and ethyl acetoacetate. ias.ac.in

[3+2] Cycloaddition Reactions: Gold-catalyzed [3+2] cycloaddition reactions have been used to synthesize substituted imidazoles. In one example, the reaction of N-iminylsulphilimine with ynamides, where the sulphilimine acts as a nitrene transfer reagent, affords 4-amino substituted imidazoles. rsc.org

Computational Studies: Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the reactivity of imidazole derivatives. Molecular orbital analysis can provide insights into the nucleophilic and electrophilic sites of a molecule. For instance, the highest occupied molecular orbital (HOMO) of 5-bromo-1-methyl-2-phenyl-1H-imidazole is localized on the imidazole and phenyl rings, indicating nucleophilic character, while the lowest unoccupied molecular orbital (LUMO) has significant density near the bromine atom, suggesting susceptibility to electrophilic attack at that position.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Methyl-5-phenyl-1H-imidazole, DFT calculations are instrumental in determining its fundamental properties. These calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to ensure a balance between accuracy and computational cost. tandfonline.com

Table 1: Selected Optimized Geometrical Parameters for Imidazole (B134444) Derivatives (Illustrative)

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C1-N32 | ~1.39 Å |

| Bond Length | C10-N33 | ~1.40 Å |

| Bond Angle | C1–N32-C10 | ~105.8° |

| Bond Angle | N32-C10-N33 | ~113.0° |

Data based on analogous structures from computational studies. biointerfaceresearch.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A smaller energy gap suggests higher reactivity and polarizability, making the molecule a better candidate for applications like nonlinear optics. acs.org For imidazole derivatives, the HOMO is often localized over the phenyl and imidazole rings, while the LUMO can be situated on the imidazole and any electron-withdrawing substituents. malayajournal.orgnih.gov

Table 2: Frontier Molecular Orbital Energies for a Representative Imidazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites within a molecule. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which are indicative of sites for nucleophilic and electrophilic attack, respectively. malayajournal.org In an MEP map of an imidazole derivative, the most negative potential (typically colored red) is generally located around the nitrogen atoms of the imidazole ring, signifying them as the primary sites for electrophilic attack. malayajournal.org Regions of positive potential (blue) are usually found around the hydrogen atoms. This visualization helps in understanding intermolecular interactions, such as hydrogen bonding. malayajournal.orgaip.org

Theoretical vibrational frequency analysis, performed using DFT, helps in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and wagging. scispace.com For this compound, characteristic vibrations would include C-H stretching from the aromatic phenyl ring and the methyl group, C-N stretching within the imidazole ring, and ring breathing modes. Aromatic C-H stretching vibrations are typically observed in the 3000–3150 cm⁻¹ region, while C-N stretching appears between 1450-1600 cm⁻¹. scispace.com

Table 3: Characteristic Vibrational Frequencies for Phenyl and Imidazole Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | 3000 - 3150 |

| Aliphatic C-H Stretching (Methyl) | 2920 - 3050 |

| Imidazole Ring C=N/C=C Stretching | 1450 - 1600 |

| C-H In-plane Bending | 1000 - 1500 |

| C-H Out-of-plane Bending | 675 - 1000 |

Data compiled from studies on related imidazole and triazole compounds. scispace.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). sapub.org This method is extensively used in drug discovery to screen potential drug candidates and understand their mechanism of action. Imidazole derivatives are known to exhibit a wide range of biological activities, and docking studies can elucidate their interactions with specific biological targets. tandfonline.comnih.gov For instance, derivatives of imidazole have been docked against targets like cytochrome P450 enzymes and Epidermal Growth Factor Receptor (EGFR) to evaluate their potential as antifungal or anticancer agents. sapub.orgresearchgate.net The simulation provides a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and reveals key binding modes, such as hydrogen bonds and pi-pi stacking. researchgate.net

Table 4: Example Molecular Docking Results for an Imidazole Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| EGFR | Compound 7e | -7.6894 | 1 Hydrogen Bond, 1 Pi-Pi Interaction |

| FabH | Compound 7d | -8.9117 | Not specified |

Data for imidazole-pyrazole hybrid compounds. researchgate.net

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of great interest for applications in telecommunications and optoelectronics. nih.gov Theoretical calculations, particularly using DFT, can predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). asianresassoc.org Molecules with large hyperpolarizability values are considered promising NLO materials. biointerfaceresearch.com For imidazole derivatives, the presence of donor-acceptor groups and a π-conjugated system can lead to enhanced NLO responses. biointerfaceresearch.com Theoretical studies on related imidazole systems have shown that they can possess significant hyperpolarizability values, suggesting their potential for development as NLO materials. tandfonline.combiointerfaceresearch.com

Table 5: Calculated NLO Properties for a Benzimidazole (B57391) Derivative

| Parameter | Value (esu) |

|---|---|

| ⟨α⟩ (Polarizability) | 4.866 × 10⁻²³ |

| βtot (Hyperpolarizability) | 5.095 × 10⁻²⁹ |

Data for an N-1-sulfonyl substituted benzimidazole derivative. nih.gov

Quantum-Chemical Calculations for Electronic Effects

Quantum-chemical calculations serve as a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. These theoretical methods, particularly Density Functional Theory (DFT), can provide detailed insights into the distribution of electrons within the molecule, which governs its interactions and chemical properties.

Key parameters typically derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) that are prone to electrophilic attack and electron-poor regions (electrophilic sites) that are susceptible to nucleophilic attack.

Atomic Charges: Calculations such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule, offering a quantitative view of the electronic distribution and bond polarities. tandfonline.com

While detailed research findings and data tables for this compound are not available, studies on structurally similar compounds—such as 1-phenyl-4-nitroimidazole, various triphenyl-imidazoles, and methyl-imidazole—confirm that the nature and position of substituents on the imidazole ring significantly impact these electronic parameters. semanticscholar.orgbohrium.comacs.org For example, the introduction of electron-withdrawing or electron-donating groups can alter the HOMO-LUMO gap and shift the electron density on the imidazole and phenyl rings, thereby tuning the molecule's chemical behavior. webofjournals.com

Future computational studies dedicated specifically to this compound would be necessary to generate the precise data required for a thorough analysis of its unique electronic effects.

Structure Activity Relationships Sar and Mechanistic Biological Investigations

General Principles of Imidazole (B134444) SAR

The imidazole ring is a five-membered heterocyclic system containing two nitrogen atoms and is considered a "privileged" structure in medicinal chemistry. researchgate.net Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets. researchgate.net The nitrogen atoms of the imidazole core can form coordinate bonds with metal ions, such as the ferrous ion in the heme group of enzymes, which is a critical interaction for inhibitory activity in certain protein families. doi.org

The imidazole scaffold is particularly well-suited for designing kinase inhibitors. researchgate.net The structural versatility of the imidazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. ontosight.ai Structure-activity relationship studies have shown that modifications to the imidazole core and its substituents can dramatically alter the biological activity, leading to the development of targeted therapeutic agents. researchgate.netacs.org For instance, the introduction of a phenyl group, as seen in 1-Methyl-5-phenyl-1H-imidazole, often serves to occupy hydrophobic pockets within the active sites of target enzymes. nih.gov

Enzyme Inhibition Studies and SAR

The this compound scaffold and its close analogs have been investigated as inhibitors of several key enzymes implicated in various diseases.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition and Binding Interactions

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tumor immune escape by catalyzing the first and rate-limiting step of tryptophan catabolism. nih.govnih.gov Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. researchgate.netnih.gov The imidazole scaffold has been a cornerstone in the development of IDO1 inhibitors, with 4-phenyl-imidazole (4-PI) being one of the first inhibitors to be cocrystallized with the enzyme. nih.govtandfonline.com

Structural studies reveal that the inhibitory mechanism of phenyl-imidazole derivatives involves a direct binding interaction between one of the imidazole's nitrogen atoms and the heme iron within the enzyme's active site. nih.govrsc.org Specifically, the N-1 nitrogen of the imidazole ring is essential for this coordination. nih.gov Research has demonstrated that substitution at the N-1 position, as in this compound, prevents this critical binding to the heme iron, resulting in a loss of inhibitory activity. nih.gov

SAR studies on related phenyl-imidazole scaffolds have provided further insights:

Phenyl Ring Substituents : The phenyl group of the inhibitor fits into a hydrophobic area known as pocket A in the IDO1 active site. nih.gov Introducing substituents onto this phenyl ring can enhance potency. For example, adding a hydroxyl group at the 2-position of the phenyl ring leads to a more active compound. tandfonline.com

Imidazole Ring Substituents : While N-1 substitution is detrimental, other positions on the imidazole ring can be modified. A series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles have been designed as potent IDO1 inhibitors, demonstrating that the 5-position of the phenyl-imidazole core can be functionalized to achieve strong inhibitory activity. researchgate.netnih.govscispace.com

Hydrophobic Interactions and Hydrogen Bonding : The potency of imidazole-based IDO1 inhibitors is also driven by extensive hydrophobic interactions and, in some optimized derivatives, unique hydrogen bond networks with amino acid residues like Ser167 in the active site. nih.govscispace.com

| Compound | Modification | IDO1 IC50 | Reference |

|---|---|---|---|

| 4-Phenyl-imidazole (PI) | Parent scaffold | Weak to moderate inhibition | nih.gov |

| N1-Substituted 4-PI Derivatives | Methyl or other group at N-1 | No inhibition | nih.gov |

| 2-(5-imidazolyl)indole derivative | Complex derivative of phenyl-imidazole | 0.16 µM | nih.govscispace.com |

| Imidazoisoindole derivative (25) | Fused imidazole scaffold | Highly potent | nih.gov |

Protein Kinase C Delta (PKCδ) Inhibition

Protein Kinase C delta (PKCδ) is a serine/threonine kinase that has been implicated in inflammatory conditions. biosynth.com A close derivative of the target compound, this compound-2-thiol (1MPHT), has been identified as an active inhibitor of PKCδ. biosynth.com This finding suggests that the 1-methyl-5-phenyl-imidazole core structure is a viable scaffold for targeting this particular kinase, with the thiol group at the 2-position likely contributing to the binding and inhibitory activity.

Topoisomerase IIα Catalytic Inhibition

Topoisomerase IIα (Topo IIα) is an essential enzyme involved in managing DNA topology, and its inhibitors are widely used as anticancer agents. acs.org Imidazole derivatives have been developed as catalytic inhibitors of Topo IIα. nih.govtandfonline.com Unlike DNA intercalators, these compounds often work by blocking the enzyme's ATP-binding site. acs.org

Studies on N-fused imidazoles, such as imidazopyridines and imidazopyrazines, have shown potent inhibition of hTopoIIα's catalytic activity without intercalating into DNA. acs.orgresearchgate.net The structural resemblance of bicyclic N-fused aminoimidazoles to known biaryl Topo II inhibitors prompted their investigation. researchgate.net These findings indicate that the imidazole moiety is a key structural feature for this class of inhibitors. researchgate.net

| Scaffold Type | Proposed Mechanism | Activity | Reference |

|---|---|---|---|

| N-Fused Aminoimidazoles | ATP-binding site inhibition | Potent catalytic inhibition | acs.orgresearchgate.net |

| Imidazole-2-thione Hybrids | Dual DNA intercalation and Topo II inhibition | Potent anticancer activity | nih.govtandfonline.com |

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a role in cell proliferation, survival, and migration. nih.govnih.gov Fusing an imidazole ring with a triazine to create imidazo[1,2-a] biosynth.comdrugbank.comvulcanchem.comtriazines has yielded potent FAK inhibitors. acs.orgmdpi.com One such derivative exhibited an IC50 value of 50 nM against FAK. acs.org These compounds were shown to inhibit cell-matrix adhesion and migration, consistent with FAK inhibition. acs.orgmdpi.com The imidazole ring is a crucial component of these fused heterocyclic systems, contributing significantly to their binding affinity for FAK. nih.govmdpi.com

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is common in many human cancers. drugbank.comnih.gov The imidazole scaffold is a key feature in several classes of Aurora kinase inhibitors. mdpi.comtandfonline.com

Imidazo[4,5-b]pyridine-based compounds have been extensively studied as potent Aurora kinase inhibitors. nih.govacs.org SAR studies focused on replacing a phenyl moiety with various five-membered heteroaromatic rings. nih.gov Among these, a derivative featuring a 1-methyl-1H-imidazol-5-yl group (compound 21a) was identified as a potent inhibitor of Aurora-A. nih.govacs.org X-ray crystallography of compound 21a bound to Aurora-A revealed that the R2 imidazole ring is positioned near Gly216, and the methyl group on the imidazole points away from the hinge region, which prevents steric clashes. acs.org

| Compound | Scaffold | Target | IC50 | Reference |

|---|---|---|---|---|

| Compound 21a | Imidazo[4,5-b]pyridine with 1-methyl-1H-imidazol-5-yl | Aurora-A | 0.015 µM | acs.org |

| Compound 16h | 6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one | Aurora-A | 21.94 nM | drugbank.com |

| Imidazo[1,2-a]pyridine-isoquinoline hybrid | Fused Imidazole | EGFR/Aurora | Potent inhibition | researchgate.net |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (24a) | Phenyl-imidazole-pyrazole | Aurora-B | 0.583 µM | tandfonline.com |

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

The imidazole scaffold is a core component of various compounds designed as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. Diaryl-substituted imidazoles, in particular, have been a focus of research for developing selective COX-2 inhibitors. nih.govnih.gov The general strategy for achieving COX-2 selectivity involves designing molecules with specific substituents on the phenyl rings that can interact with the distinct active site of the COX-2 isoform. acs.org For many diarylheterocycle inhibitors, a p-methylsulfonyl or p-aminosulfonyl group on one of the phenyl rings is crucial for this selectivity, as it forms a hydrogen bond with the Arginine-513 (Arg513) residue in the COX-2 active site. acs.orgresearchgate.net

While specific inhibitory data for this compound against COX enzymes is not extensively detailed in the reviewed literature, the broader class of diarylimidazoles has shown significant potential. For instance, a series of 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives were found to be highly selective COX-2 inhibitors. nih.govbohrium.com Similarly, structural modifications of imidazole-based 5-LOX inhibitors have been pursued to optimize potency and pharmacokinetic properties. researchgate.netacs.org Studies on related structures, such as N-aryl-5-aryloxazol-2-amine derivatives, identified that hydroxyl or amino groups on the N-phenyl ring were essential for potent 5-LOX inhibition. jst.go.jp These findings underscore the importance of the imidazole core and its substituents in modulating the activity of key enzymes in the inflammatory pathway.

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition

The phenylimidazole scaffold has been identified as a promising starting point for developing inhibitors against inosine-5′-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.govacs.orgnih.gov This pathway is a key target for antimicrobial, immunosuppressive, and anticancer drugs. nih.govmdpi.com

In a fragment-based screening against Mycobacterium thermoresistible (Mth) IMPDH, a phenylimidazole fragment was identified as a low-affinity inhibitor with an IC50 of 674 μM. nih.govacs.org Subsequent research led to the synthesis of more complex molecules. A compound incorporating a 1-methyl-4-phenyl-1H-imidazole moiety linked to a 4-(4-bromophenyl)-1H-imidazole through a lactate (B86563) analog (Compound 31) demonstrated a dramatic 1300-fold increase in potency, with an IC50 value of 0.52 μM against Mth IMPDH. nih.govacs.org This compound also showed potent inhibition of the full-length Mycobacterium tuberculosis (Mtb) IMPDH, with Ki values of 0.61 μM and 0.39 μM with respect to the substrates IMP and NAD+, respectively. acs.org

The data below illustrates the inhibitory activity of selected phenylimidazole derivatives against Mth IMPDH.

| Compound | Description | % Inhibition at 100 µM | IC50 (µM) |

| 20 | Phenyl derivative | 13% | - |

| 21 | Benzofuran derivative | 31% | - |

| 22 | 4-Iodo substituted phenyl derivative | 30% | - |

| Fragment 2 | Phenylimidazole fragment | - | 674 |

| Compound 31 | Linked 1-methyl-4-phenyl-1H-imidazole and 4-(4-bromophenyl)-1H-imidazole | - | 0.52 |

Receptor Interactions and SAR

The interaction of imidazole-based compounds with various biological receptors is a key area of medicinal chemistry research. While direct receptor binding studies for this compound are not broadly available, research on analogous structures provides valuable structure-activity relationship (SAR) insights. For example, certain imidazole derivatives have been investigated as modulators for serotonin (B10506) (5-HT) and GABAA receptors. nih.govacs.org

In one study, derivatives of 1H-benzo[d]imidazole showed affinity for the GABAA receptor, with the presence of a methyl group on the benzimidazole (B57391) ring influencing binding. acs.org Another area of investigation involves carbohydrate recognition, where receptors combining imidazole and indole (B1671886) units have been shown to bind effectively to glycosides, demonstrating a preference for β-anomers. beilstein-journals.org Furthermore, imidazole derivatives are known to act as competitive inhibitors at the ATP binding site of p38α MAP kinase, where a hydrogen bond between a pyridinyl nitrogen and the amide NH of Met109 is crucial for inhibition. brieflands.com These examples highlight the versatility of the imidazole scaffold in molecular recognition, driven by its electronic properties and hydrogen bonding capabilities.

Mechanistic Basis of Bioactivity at the Molecular Level

The biological activity of this compound and its derivatives is rooted in specific interactions at the molecular level, particularly with enzyme active sites.

For IMPDH inhibition, X-ray crystallography has provided a detailed mechanistic understanding. nih.govacs.org Studies revealed that two molecules of a phenylimidazole fragment could bind within the NAD+ cofactor binding pocket of the enzyme. nih.govacs.orgnih.gov One fragment molecule engages in π-stacking interactions with the substrate IMP, while the second sits (B43327) near the active site opening, forming polar interactions with amino acid residues N273 and E442, and π-interactions with H270 and Y471. acs.org The significant increase in potency observed when two such fragments are linked into a single, larger molecule (like Compound 31) is attributed to this cooperative binding. nih.govacs.orgacs.org Kinetic studies have shown that these phenylimidazole inhibitors are typically uncompetitive with respect to NAD+, suggesting they bind preferentially to the covalent IMPDH-XMP* intermediate after NADH has been released. nih.gov

In the context of COX inhibition, the mechanism relies on the inhibitor fitting into the enzyme's active site. For diaryl heterocycles, selectivity for COX-2 is often achieved when a substituent, such as a methylsulfonyl group, projects into a secondary pocket unique to the COX-2 isoform, where it can form key hydrogen bonds with residues like Arg513. acs.orgnih.gov The phenyl ring of an inhibitor may also bind in a lipophilic pocket formed by residues such as Trp387, Tyr385, and Val349. nih.gov

Impact of Substituent Effects on Biological Activity

The biological activity of the phenyl-imidazole scaffold is highly sensitive to the nature and position of its chemical substituents. Structure-activity relationship (SAR) studies have demonstrated that minor modifications can lead to significant changes in inhibitory potency and selectivity.

In the context of IMPDH inhibition, modifications to the phenyl ring of phenylimidazole-based inhibitors have a pronounced effect. nih.gov For instance, substituting the phenyl ring with a 4-iodo group led to a greater percent inhibition compared to the unsubstituted version (30% vs. 13% at 100 μM). nih.gov In a more potent, linked dimer series, the removal of a 4-bromo substituent from one of the phenyl rings resulted in a 5-fold loss of activity. acs.org Conversely, replacing the bromine with an iodine atom or a morpholine (B109124) ring caused less than a 1.3-fold decrease in activity, indicating that steric bulk and electronic properties in this position are important for binding. acs.org Interestingly, an electron-donating methoxy (B1213986) group at this position retained activity comparable to the bromo derivative, suggesting that the electronic nature of the substituent had a lesser effect on inhibitory activity in this specific series. acs.org

The table below summarizes the effect of substituents on the phenyl ring of a potent IMPDH inhibitor (based on Compound 31).

| Compound ID | Modification to Phenyl Ring | IC50 (nM) | Fold Change in Activity vs. Bromo |

| 31 | 4-Bromo (Reference) | 520 | 1.0 |

| 36 | Unsubstituted (H) | 2600 | 5.0 (Loss) |

| 37 | 4-Morpholine | 690 | 1.3 (Loss) |

| 38 | 4-Methoxy | 610 | 1.2 (Loss) |

| 39 | 4-Iodo | 570 | 1.1 (Loss) |

For COX inhibitors, the presence of a methylsulfonyl (SO2CH3) or aminosulfonyl (SO2NH2) group on one of the phenyl rings is a common feature for achieving COX-2 selectivity. researchgate.netbrieflands.com The position of this group is critical, with para-substitution generally being preferred. researchgate.net

Applications of 1 Methyl 5 Phenyl 1h Imidazole and Imidazole Derivatives in Non Medical Fields

Role in Catalysis

The imidazole (B134444) core is a crucial component in many catalytic systems, both biological and synthetic. In enzymatic processes, the imidazole side chain of the amino acid histidine is fundamental to the catalytic activity of many enzymes, participating in acid-base and nucleophilic catalysis. rsc.org This natural precedent has inspired the use of synthetic imidazole derivatives in chemical catalysis.

Imidazole derivatives are utilized in the synthesis of other compounds and as ligands in metal complexes for various catalytic reactions. rsc.orgontosight.ai The specific substituents on the imidazole ring can significantly influence the catalytic activity and selectivity of these complexes. ontosight.ai For instance, derivatives such as 2-phenyl-1H-imidazole (thio)ureas have been specifically investigated for their catalytic efficacy in carbon-carbon bond-forming reactions, such as the Henry reaction. evitachem.com The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is considered strategically important due to their expanding applications in catalysis. rsc.org While direct catalytic applications of 1-Methyl-5-phenyl-1H-imidazole are not extensively documented, the established catalytic activity of its structural analogs underscores the potential of this class of compounds.

Application in Functional Materials and Optical Devices

Imidazole derivatives are significant building blocks in the field of materials science, contributing to the development of functional materials with tailored optical and electronic properties. rsc.orgmdpi.com These compounds are integral to the creation of dyes for solar cells, fluorescent probes, and other optical applications. rsc.orgrsc.org

The incorporation of an imidazole ring into polymers and other materials can confer interesting properties, such as fluorescence and electrical conductivity. ontosight.ai For example, 1-Methyl-5-phenyl-1H-imidazol-2-amine is noted as an organic monomer for Covalent Organic Frameworks (COFs) and is associated with the development of electronic, magnetic, and optical materials. The photophysical properties of lophine (2,4,5-triphenylimidazole) derivatives, which, like this compound, feature both phenyl and imidazole groups, have been studied to develop materials with balanced charge injection and transport properties. rsc.org Furthermore, certain benzimidazole (B57391) derivatives are being engineered for their non-linear optical (NLO) properties, which are valuable for applications in photonic devices.

Use as Analytical Reagents

The inherent properties of the imidazole ring, such as its ability to coordinate with metal ions and its unique optical characteristics, make its derivatives valuable as analytical reagents. nih.gov Imidazole compounds are increasingly being developed as sensors for various analytes. nih.gov

Recent research has focused on the application of imidazole derivatives in optical analysis, including their use as:

Fluorescence Probes: These sensors can detect specific ions through changes in their fluorescence intensity.

Colorimetric Probes: These reagents change color in the presence of a target analyte, allowing for visual detection.

Electroluminescence Sensors: These devices utilize imidazole-based compounds to generate light in response to an electrochemical stimulus.

For example, imidazole-based chemosensors have been designed for the highly selective and sensitive detection of copper (Cu²⁺) and cyanide (CN⁻) ions. bohrium.combohrium.com One such sensor, a Schiff-base derived from 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol, demonstrated a remarkable ability to detect Cu²⁺ ions with a very low detection limit of 7.84 nM and a rapid response time. bohrium.com Another study reported an imidazole-based sensor that could detect both Cu²⁺ and CN⁻ with detection limits of 6.36 nM and 3.75 nM, respectively, which are well below the guidelines set by the World Health Organization (WHO). bohrium.com The mechanism often involves the formation of a complex between the imidazole derivative and the target ion, leading to a measurable optical or electrochemical signal. bohrium.com

Corrosion Inhibition Properties

Imidazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. peacta.orgbohrium.com Their efficacy stems from the presence of heteroatoms (nitrogen), π-electrons in the aromatic ring, and the planarity of the molecule, which facilitate strong adsorption onto the metal surface. scispace.com This adsorption creates a protective barrier that isolates the metal from the corrosive medium. bohrium.comresearchgate.net

The inhibition mechanism involves the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the imidazole ring with the vacant d-orbitals of the metal atoms (e.g., iron). researchgate.net This forms a stable, chemisorbed layer on the surface. Computational studies, such as Density Functional Theory (DFT), have been employed to understand the relationship between the molecular structure of imidazole inhibitors and their performance. bohrium.comscielo.br

Numerous studies have demonstrated the high inhibition efficiency of phenyl-substituted imidazole derivatives for mild steel in acidic solutions like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.govtandfonline.com The efficiency of these inhibitors generally increases with concentration.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | Mild Steel | 0.5 M H₂SO₄ | 96.7 | 10⁻³ M |

| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃) | Mild Steel | 0.5 M H₂SO₄ | 91.9 | 10⁻³ M |

| 2-methyl-4-phenyl-1-tosyl-4,5-dihydro-1H-imidazole | P110 Carbon Steel | 1 M HCl | 96.64 | 300 mg/L |

| 4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenol (TOPI) | Carbon Steel | 1 M HCl | 96.4 | 10⁻³ M |

| phenyl(2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)methanone (P3) | Ordinary Steel | 5.0 M HCl | 97.0 | 10⁻³ M |

This table presents research findings on the corrosion inhibition efficiency of various imidazole derivatives containing phenyl groups on different types of steel in acidic environments. nih.govpeacta.orgscielo.brtandfonline.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.